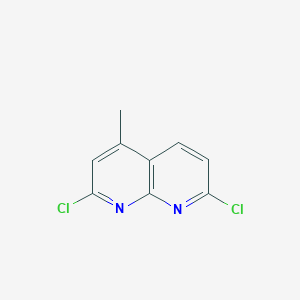

2,7-Dichloro-4-methyl-1,8-naphthyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

58035-56-6 |

|---|---|

Fórmula molecular |

C9H6Cl2N2 |

Peso molecular |

213.06 g/mol |

Nombre IUPAC |

2,7-dichloro-4-methyl-1,8-naphthyridine |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-4-8(11)13-9-6(5)2-3-7(10)12-9/h2-4H,1H3 |

Clave InChI |

LYXLDVBELFAENV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC2=C1C=CC(=N2)Cl)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 2,7 Dichloro 4 Methyl 1,8 Naphthyridine and Its Derivatives

Classical and Modern Approaches to 1,8-Naphthyridine (B1210474) Core Synthesis

The construction of the fundamental 1,8-naphthyridine skeleton is a critical step. Various named reactions have been adapted for this purpose, each offering distinct advantages in terms of starting materials and substitution patterns.

The Gould-Jacobs reaction is a versatile method for synthesizing quinoline (B57606) derivatives, which can be extended to produce fused pyridine (B92270) heterocycles like 1,8-naphthyridines. wikipedia.org The reaction involves the condensation of an aminopyridine with an alkoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.org

The general mechanism begins with a nucleophilic attack from the aminopyridine onto the malonic ester derivative, leading to the formation of an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent heating induces an intramolecular cyclization, which, after tautomerization, yields a 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. wikipedia.org This intermediate can then be saponified and decarboxylated to afford the 4-hydroxy-1,8-naphthyridine core. wikipedia.org For the synthesis of the specific precursor for 2,7-dichloro-4-methyl-1,8-naphthyridine, this would typically involve starting with a 2,6-diaminopyridine (B39239) derivative.

Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields by allowing the mixture to be heated to temperatures above the boiling points of the solvents. ablelab.eu

A notable application of this reaction is the synthesis of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, which was achieved by heating 2-aminopyridine (B139424) with diethyl 2-((pyridine-2-ylamino)methylene)malonate in phenoxy ether. researchgate.net

Table 1: Examples of Gould-Jacobs Reaction Conditions

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline, Diethyl ethoxymethylenemalonate | Heat (250-300 °C), Microwave | Ethyl 4-hydroxyquinoline-3-carboxylate | >95% | ablelab.eu |

The Friedländer annulation is one of the most direct and common methods for synthesizing 1,8-naphthyridines. nih.gov This reaction involves the condensation of a 2-aminopyridine derivative containing a carbonyl group (aldehyde or ketone) at the 3-position with a compound containing a reactive α-methylene group (e.g., ketones, esters, nitriles). nih.govtsijournals.com

Traditionally, the Friedländer reaction required harsh conditions, including strong acids or bases and high temperatures. nih.gov However, modern variations have focused on developing greener and more efficient catalytic systems. Recent advancements include the use of:

Ionic liquids: Basic ionic liquids have been employed as both catalysts and solvents, allowing for easier product separation and catalyst recycling. nih.gov

Water as a solvent: Greener synthetic routes have been developed using water as the solvent, often catalyzed by inexpensive and biocompatible catalysts like choline (B1196258) hydroxide (B78521) or metal hydroxides such as LiOH. nih.govrsc.org

Microwave irradiation: The use of microwave assistance in conjunction with catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions has been shown to dramatically reduce reaction times and improve yields. tsijournals.com

For instance, the reaction of 2-aminonicotinaldehyde with acetone (B3395972), catalyzed by choline hydroxide in water, produces 2-methyl-1,8-naphthyridine in excellent yield. nih.gov

Table 2: Modern Friedländer Synthesis of 1,8-Naphthyridines

| 2-Aminopyridine Derivative | Methylene (B1212753) Compound | Catalyst/Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide / H₂O, 50°C, 6h | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |

| 2-Aminonicotinaldehyde | Various ketones | DABCO / Microwave, Solvent-free | Substituted 1,8-naphthyridines | 74-86% | tsijournals.com |

The Conrad-Limpach synthesis involves the reaction of an aminopyridine with a β-ketoester. wikipedia.org Depending on the reaction temperature, this method can yield different isomers. At lower temperatures, the reaction favors the formation of a Schiff base via attack at the keto group, which upon heating, cyclizes to a 4-hydroxy-1,8-naphthyridine derivative. wikipedia.orgsynarchive.com

This method is particularly useful for preparing 4-hydroxyquinolones and their naphthyridine analogues. nih.gov The cyclization step typically requires high temperatures (around 250 °C) and is often performed in high-boiling point inert solvents like mineral oil to improve yields. wikipedia.orgsynarchive.com For example, the condensation of 2,6-diaminopyridine with ethyl acetoacetate (B1235776) under Conrad-Limpach conditions can yield a 2-oxo-(4-methyl-7-amino)-1,8-naphthyridine derivative. ijpba.info

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex, highly substituted 1,8-naphthyridines in a single step from three or more starting materials. organic-chemistry.org These reactions are highly atom-economical and can generate diverse molecular scaffolds.

One such example is the three-component condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group like malononitrile (B47326) or an alkyl cyanoacetate. organic-chemistry.org This reaction can be catalyzed by Lewis acids such as N-bromosulfonamides (e.g., TBBDA or PBBS) under mild, room temperature conditions, affording good to high yields of the desired 1,8-naphthyridine derivatives. organic-chemistry.org The use of acetonitrile (B52724) as a solvent has been found to be optimal for this transformation. organic-chemistry.org

Table 3: Multicomponent Synthesis of 1,8-Naphthyridines

| Amine Component | Aldehyde Component | Methylene Component | Catalyst/Solvent | Yield | Reference |

|---|

Synthesis of Halogenated Naphthyridine Precursors

The direct synthesis of this compound relies on the effective halogenation of a suitable precursor, typically the corresponding dihydroxy derivative.

The key precursor for the target molecule is 4-methyl-1,8-naphthyridine-2,7-diol. sigmaaldrich.comuni.lu This dihydroxy compound is converted to this compound through a direct chlorination reaction.

This transformation is commonly achieved by treating the diol with a strong chlorinating agent. A standard and effective method involves heating the precursor, 1,8-naphthyridine-2,7(1H,8H)-dione, with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). chemicalbook.comresearchgate.net The reaction mixture is typically heated to reflux for several hours. chemicalbook.com After the reaction is complete, the mixture is carefully poured over ice and neutralized, causing the chlorinated product to precipitate. chemicalbook.com This process effectively replaces both hydroxyl groups with chlorine atoms.

The synthesis of 2,7-dichloro-1,8-naphthyridine (B19096) has been reported with a 74% yield using this method. chemicalbook.com This halogenated product serves as a versatile intermediate for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions to introduce aryl or alkenyl groups at the 2 and 7 positions. researchgate.net

Table 4: Chlorination of Naphthyridine Precursors

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,8-Naphthyridine-2,7(1H,8H)-dione | PCl₅, POCl₃ | Reflux, 6h | 2,7-Dichloro-1,8-naphthyridine | 74% | chemicalbook.com |

Targeted Synthesis of this compound

The synthesis of this compound is a targeted process that typically involves the chemical modification of a precursor molecule, 4-methyl-1,8-naphthyridine-2,7-diol, also known by its tautomeric name, 4-methyl-1,8-naphthyridine-2,7(1H,8H)-dione. sigmaaldrich.com This precursor serves as a critical starting point for the introduction of chlorine atoms at the 2 and 7 positions of the naphthyridine core.

The conversion is achieved through a chlorination reaction, a common and effective method for transforming hydroxyl groups on heterocyclic rings into chlorides. While specific literature detailing the optimization for this exact methylated derivative is sparse, the procedure is analogous to well-established protocols for other naphthyridine and pyridine systems. This involves treating the diol precursor with a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to drive the reaction to completion. The resulting this compound is a key intermediate, utilized in the subsequent synthesis of more complex molecules, such as fluorescent probes. mdpi.com

Optimized Reaction Conditions and Synthetic Yields

The efficacy of the chlorination reaction is highly dependent on the specific conditions employed. The reaction is typically conducted under reflux to ensure sufficient energy is provided to overcome the activation barrier for the substitution of both hydroxyl groups. The use of excess phosphorus oxychloride not only acts as the chlorinating agent but can also serve as the reaction solvent. The addition of phosphorus pentachloride helps to facilitate the reaction, though its omission is possible.

Following the reaction period, a careful workup procedure is required to isolate the product. This involves quenching the reactive phosphorus species, typically by pouring the mixture over crushed ice, followed by neutralization of the acidic solution to precipitate the crude product. Purification is then achieved through recrystallization from an appropriate solvent.

Below is a table summarizing the typical reaction conditions for this type of transformation.

| Parameter | Condition | Purpose |

| Starting Material | 4-methyl-1,8-naphthyridine-2,7-diol | Precursor with hydroxyl groups at positions 2 and 7. |

| Reagents | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | Chlorinating agents to replace hydroxyl groups with chlorine. |

| Temperature | Reflux | To provide sufficient energy for the reaction to proceed. |

| Reaction Time | Several hours (e.g., 3-6 hours) | To ensure the reaction goes to completion. |

| Workup | Quenching with ice, neutralization (e.g., with Na₂CO₃) | To decompose excess reagents and isolate the product. |

| Purification | Recrystallization (e.g., from acetone or ethanol) | To obtain the final product in high purity. |

Isotopic Labeling Approaches for 1,8-Naphthyridine Derivatives

Isotopic labeling is a powerful technique for studying reaction mechanisms and molecular interactions without altering the chemical properties of the molecule of interest. For nitrogen-containing heterocycles like 1,8-naphthyridines, the incorporation of the stable isotope Nitrogen-15 (¹⁵N) is particularly valuable. The ¹⁵N nucleus is NMR-active, allowing researchers to use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to track the nitrogen atom within a molecule and observe its environment and bonding changes during a chemical process or binding event.

Nitrogen-15 Isotopic Incorporation for Mechanistic Elucidation

A prime example of ¹⁵N labeling for mechanistic elucidation involves the study of how naphthyridine-based molecules interact with biological macromolecules like DNA. Researchers have synthesized ¹⁵N-labeled naphthyridine carbamate (B1207046) dimers (NCD) to clarify the binding structure of these molecules to CGG repeat sequences in DNA, which are associated with Fragile X syndrome. researchgate.netrsc.org

By incorporating ¹⁵N atoms into the amide linkers of the NCD molecule, scientists can use two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments. researchgate.netrsc.org This technique specifically detects the correlation between the ¹⁵N atoms and their directly attached protons, providing unambiguous signals for the labeled sites. The analysis of these signals, including their chemical shifts and through-space interactions (Nuclear Overhauser Effects), allows for the precise determination of the ligand's conformation and its points of contact with the DNA target. nih.gov In the case of the NCD-DNA complex, these ¹⁵N-NMR studies were crucial in confirming that two NCD molecules bind to each CGG/CGG unit, revealing the detailed structure of the recognition complex. researchgate.netrsc.orgdntb.gov.ua

The synthesis of the labeled ligand itself involves preparing a ¹⁵N-labeled precursor, such as 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine, which is then incorporated into the final molecule. rsc.org This demonstrates a key strategy in isotopic labeling: the synthesis and use of labeled building blocks.

The table below summarizes the key findings from the ¹⁵N labeling study of the naphthyridine carbamate dimer.

| Aspect of Study | Detail | Reference |

| Labeled Compound | Naphthyridine Carbamate Dimer (NCD) | researchgate.netrsc.org |

| Isotope Used | Nitrogen-15 (¹⁵N) | researchgate.netrsc.orgrsc.org |

| Purpose | Elucidate the binding structure with CGG repeat DNA | researchgate.netrsc.org |

| Analytical Technique | ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR | researchgate.netrsc.org |

| Key Finding | Confirmed a 2:1 binding stoichiometry of NCD to each CGG/CGG unit. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2,7 Dichloro 4 Methyl 1,8 Naphthyridine

Nucleophilic Aromatic Substitution Reactions on the Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of halogenated naphthyridines. The chlorine atoms at the C-2 and C-7 positions serve as effective leaving groups when attacked by suitable nucleophiles.

The chlorine atoms on the 1,8-naphthyridine (B1210474) ring can be displaced by nitrogen nucleophiles to form aminated derivatives. For instance, the reaction of 2-amino-7-chloro-1,8-naphthyridine with benzylamine (B48309) at elevated temperatures (120 °C) yields 2-amino-7-benzylamino-1,8-naphthyridine. nih.gov This demonstrates the viability of direct displacement of the chloro group with an amine. Similarly, studies on related halogeno-naphthyridines show that amination can be achieved using reagents like potassium amide (KNH₂) in liquid ammonia (B1221849). libretexts.org

It has been shown that direct conversion of 1-halogeno-2,7-naphthyridines to their corresponding amino compounds proceeds via an SN(AE)ipso substitution mechanism. libretexts.org This involves the direct attack of the nucleophile at the carbon atom bearing the leaving group.

| Reactant | Reagent | Product | Reference |

| 2-Amino-7-chloro-1,8-naphthyridine | Benzylamine | 2-Amino-7-benzylamino-1,8-naphthyridine | nih.gov |

| 1-Halogeno-2,7-naphthyridines | KNH₂/NH₃ | 1-Amino-2,7-naphthyridines | libretexts.org |

While direct nucleophilic alkylation at the C-2 and C-7 positions is less commonly reported, the introduction of alkynyl groups is readily achieved through well-established cross-coupling methods. The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org

This reaction typically employs a dual-catalyst system, consisting of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI), in the presence of an amine base such as triethylamine. wikipedia.org This methodology is broadly applicable to a wide range of aryl halides and alkynes, suggesting that 2,7-dichloro-4-methyl-1,8-naphthyridine would readily undergo Sonogashira coupling to yield 2,7-dialkynyl-4-methyl-1,8-naphthyridine derivatives. The reaction proceeds under mild conditions and tolerates a variety of functional groups. libretexts.orgwikipedia.org

In a symmetrically substituted molecule like 2,7-dichloro-1,8-naphthyridine (B19096), the two chlorine atoms are electronically equivalent. The substitution of the first chlorine atom can, however, electronically influence the reactivity of the second. For this compound, the positions are no longer equivalent.

The regioselectivity of a second substitution is governed by both electronic and steric factors. The 4-methyl group is an electron-donating group, which slightly deactivates the aromatic system towards nucleophilic attack by increasing electron density in the ring. libretexts.org Perhaps more significantly, the methyl group at the C-4 position introduces steric hindrance. This bulkiness can impede the approach of a nucleophile to the adjacent C-2 position. Consequently, it is predicted that a nucleophile would preferentially attack the more sterically accessible C-7 position.

Therefore, in a mono-substitution reaction on this compound, the major product is expected to be the 2-chloro-7-substituted-4-methyl-1,8-naphthyridine.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 2,7-dichloro-1,8-naphthyridine, allowing for the formation of C-C and C-N bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction has been successfully employed for the synthesis of 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines from 2,7-dichloro-1,8-naphthyridine. wikipedia.org The reaction demonstrates high yields and good functional group tolerance. Optimized conditions often involve a palladium catalyst such as Pd₂(dba)₃, a phosphine (B1218219) ligand like S-Phos, and a base, typically potassium phosphate (B84403) (K₃PO₄), in a solvent like dioxane at elevated temperatures. wikipedia.org

A variety of arylboronic acids, including those with electron-donating (e.g., 4-methoxyphenyl) and electron-withdrawing (e.g., 4-fluorophenyl) substituents, have been coupled successfully. wikipedia.org Alkenylboronic acids, such as trans-2-phenylvinylboronic acid, also react efficiently to provide the corresponding dialkenyl products. wikipedia.org

Table 1: Selected Suzuki-Miyaura Couplings of 2,7-Dichloro-1,8-naphthyridine Data reported for the parent compound 2,7-dichloro-1,8-naphthyridine.

| Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | Dioxane | 90 | wikipedia.org |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | Dioxane | 92 | wikipedia.org |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | Dioxane | 85 | wikipedia.org |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | Dioxane | 81 | wikipedia.org |

| trans-2-Phenylvinylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | Dioxane | 88 | wikipedia.org |

Palladium-catalyzed amidation provides a direct route to N-functionalized naphthyridines. Research has shown that 2,7-dichloro-1,8-naphthyridine can be effectively coupled with primary amides using a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂), a bulky phosphine ligand such as Xantphos, and a base like potassium carbonate (K₂CO₃). mdpi.com

This method allows for the synthesis of both symmetric and non-symmetric 2,7-diamido-1,8-naphthyridines with good yields (50-90%). mdpi.com The reaction exhibits good tolerance for various functional groups on the primary amide. mdpi.com Achieving selective monoamidation of 2,7-dichloro-1,8-naphthyridine has been reported as more challenging, with moderate isolated yields due to difficulties in separating the mono-substituted product from the di-substituted product and starting material. mdpi.com

Table 2: Palladium-Catalyzed Amidation of 2,7-Dichloro-1,8-naphthyridine Data reported for the parent compound 2,7-dichloro-1,8-naphthyridine.

| Amide | Catalyst System | Base | Product | Yield (%) | Reference |

| Benzamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | 2,7-Dibenzamido-1,8-naphthyridine | 85 | mdpi.com |

| Acetamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | 2,7-Diacetamido-1,8-naphthyridine | 70 | mdpi.com |

| Isobutyramide | Pd(OAc)₂ / Xantphos | K₂CO₃ | 2,7-Di(isobutyramido)-1,8-naphthyridine | 90 | mdpi.com |

| Benzamide (0.9 equiv.) | Pd(OAc)₂ / Xantphos | K₂CO₃ | 2-Benzamido-7-chloro-1,8-naphthyridine | 42 | mdpi.com |

Sonogashira and Heck Coupling Reactions on Naphthyridine Scaffolds

The electron-deficient nature of the pyridine (B92270) rings in the 1,8-naphthyridine system, further enhanced by the electron-withdrawing chloro substituents, renders the 2- and 7-positions susceptible to palladium-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the introduction of carbon-carbon bonds, enabling the synthesis of a diverse array of functionalized naphthyridine derivatives.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a highly efficient method for the alkynylation of the this compound scaffold. This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The dual chloro-substitution allows for either mono- or di-alkynylation, depending on the stoichiometric control of the reagents. The resulting alkynyl-substituted naphthyridines are valuable intermediates for the construction of more complex heterocyclic systems and for applications in materials science due to their extended π-conjugation.

Similarly, the Heck reaction offers a versatile method for the alkenylation of the naphthyridine core. organic-chemistry.org This palladium-catalyzed reaction couples the dichloro-substituted naphthyridine with an alkene, leading to the formation of styryl-type derivatives. The stereochemistry of the resulting double bond is typically trans. organic-chemistry.org The products of the Heck reaction on this scaffold can serve as precursors for various other functional groups or as key components in the synthesis of biologically active molecules.

| Coupling Reaction | Catalyst System | Reagents | Product Type |

| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne, Amine Base | Alkynyl-1,8-naphthyridine |

| Heck | Pd(OAc)₂ / Ligand | Alkene, Base | Alkenyl-1,8-naphthyridine |

Oxidative and Reductive Transformations of the Naphthyridine Ring System

The 1,8-naphthyridine ring system can undergo both oxidative and reductive transformations, although the specific reactions for this compound are not extensively documented. However, based on the general chemistry of naphthyridines and related heterocycles, several potential transformations can be inferred.

Oxidative transformations of the methyl group at the 4-position are plausible. Oxidation of methyl groups on heterocyclic rings can often be achieved using reagents like selenium dioxide (SeO₂) to yield the corresponding aldehyde. This would provide a reactive handle for further functionalization, such as the formation of Schiff bases or conversion to a carboxylic acid. The naphthyridine ring itself is relatively resistant to oxidation due to its electron-deficient nature.

Reductive transformations can target both the chloro substituents and the heterocyclic core. The chloro groups can potentially be removed via catalytic hydrogenation (hydrodehalogenation) using a palladium catalyst and a hydrogen source. This would yield 4-methyl-1,8-naphthyridine. Complete reduction of the naphthyridine ring system is also possible under more forcing conditions, leading to the corresponding tetrahydro- or decahydro-1,8-naphthyridine (B1652190) derivatives. Such reductions significantly alter the electronic and steric properties of the molecule, providing access to saturated heterocyclic structures.

Further Cyclization and Annulation Reactions of this compound

The functional groups introduced via Sonogashira and Heck reactions on the this compound scaffold can serve as handles for subsequent cyclization and annulation reactions, leading to the formation of novel polycyclic aromatic systems.

For instance, a 2-alkynyl-7-chloro-4-methyl-1,8-naphthyridine, synthesized via a monosubstituted Sonogashira reaction, could undergo an intramolecular cyclization. If the alkyne bears a suitable nucleophilic group, such as a hydroxyl or an amino group, an intramolecular cyclization could lead to the formation of a furan (B31954) or pyrrole (B145914) ring fused to the naphthyridine core.

Similarly, annulation reactions, which involve the formation of a new ring onto the existing scaffold, can be envisioned. For example, a di-alkenylated naphthyridine, obtained from a double Heck reaction, could potentially undergo a ring-closing metathesis (RCM) reaction to form a new macrocyclic ring system incorporating the naphthyridine unit.

These subsequent cyclization and annulation strategies significantly expand the structural diversity of compounds accessible from this compound, opening avenues for the synthesis of complex molecules with potential applications in various fields of chemistry.

| Starting Material from this compound | Reaction Type | Potential Product |

| 2-Alkynyl-7-chloro-4-methyl-1,8-naphthyridine | Intramolecular Cyclization | Fused Polycyclic Heterocycle |

| 2,7-Dialkenyl-4-methyl-1,8-naphthyridine | Ring-Closing Metathesis | Macrocyclic Naphthyridine Derivative |

Derivatization and Functionalization Strategies Based on 2,7 Dichloro 4 Methyl 1,8 Naphthyridine

Introduction of Diverse Chemical Functionalities for Structural Diversification

The strategic modification of 2,7-dichloro-4-methyl-1,8-naphthyridine is key to unlocking its potential in various applications. The differential reactivity of the halogenated centers and the methyl group allows for a stepwise and controlled introduction of a wide range of chemical functionalities, thereby enabling extensive structural diversification.

Modifications at the Halogenated Centers (C-2, C-7)

The chlorine atoms at the C-2 and C-7 positions of the 1,8-naphthyridine (B1210474) ring are susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. These transformations provide a powerful platform for introducing a vast array of substituents, significantly altering the electronic and steric properties of the core scaffold.

One of the most explored derivatizations involves the displacement of the chloro groups with amines. The synthesis of 2,7-di-(N-alkylamino)-substituted 4-methyl- chemicalbook.comnih.gov-naphthyridines has been accomplished through the nucleophilic substitution of 2,7-dichloro-4-methyl- chemicalbook.comnih.gov-naphthyridine with various alkylamines. mdpi.com These reactions are typically carried out at elevated temperatures and pressures, often in the presence of a copper catalyst to facilitate the substitution. mdpi.com It has been noted that the complete substitution of both chlorine atoms with amines requires vigorous conditions. mdpi.com Interestingly, even at high temperatures, liquid ammonia (B1221849) did not yield the corresponding 2,7-diamino compound, highlighting the influence of the nucleophile's nature on the reaction outcome. mdpi.com

The following table summarizes the synthesis of various 2,7-dialkylamino-4-methyl- chemicalbook.comnih.gov-naphthyridines from 2,7-dichloro-4-methyl- chemicalbook.comnih.gov-naphthyridine. mdpi.com

| Amine | Product |

| Methylamine | 2,7-Bis(methylamino)-4-methyl-1,8-naphthyridine |

| Ethylamine | 2,7-Bis(ethylamino)-4-methyl-1,8-naphthyridine |

| Propylamine | 2,7-Bis(propylamino)-4-methyl-1,8-naphthyridine |

| Isopropylamine | 2,7-Bis(isopropylamino)-4-methyl-1,8-naphthyridine |

| Cyclohexylamine | 2,7-Bis(cyclohexylamino)-4-methyl-1,8-naphthyridine |

Beyond amination, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions represent a cornerstone for C-C and C-N bond formation at the C-2 and C-7 positions. While specific studies on this compound are limited, extensive research on the closely related 2,7-dichloro-1,8-naphthyridine (B19096) provides valuable insights. For instance, 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines have been synthesized in high yields via Suzuki-Miyaura reactions of 2,7-dichloro-1,8-naphthyridine with various boronic acids. nih.govrsc.org These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. This methodology allows for the introduction of a wide range of aryl and vinyl groups, significantly expanding the structural diversity of the 1,8-naphthyridine core.

Functionalization of the Methyl Group (C-4)

The methyl group at the C-4 position, while generally less reactive than the halogenated centers, provides an additional site for functionalization. Common strategies for modifying benzylic-like methyl groups on heterocyclic systems include oxidation, halogenation, and condensation reactions.

Another potential avenue for functionalization is the radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) to yield a halomethyl derivative. This intermediate could then undergo nucleophilic substitution with various nucleophiles to introduce a wide range of functionalities.

Furthermore, condensation reactions of the methyl group with aldehydes or other electrophiles, though less common, could be explored under specific basic or acidic conditions to create more complex structures.

Design and Synthesis of Naphthyridine-Containing Ligands

The 1,8-naphthyridine framework, with its two nitrogen atoms in a pre-organized arrangement, is an excellent scaffold for the design of chelating and bridging ligands for coordination chemistry and catalysis. The derivatization of this compound provides a versatile platform for creating multidentate ligands with tailored electronic and steric properties.

Development of Chelating and Bridging Ligands

The introduction of coordinating groups at the C-2 and C-7 positions of the 1,8-naphthyridine core is a common strategy for developing bidentate and multidentate ligands. These ligands can coordinate to a single metal center or bridge two or more metal centers, leading to the formation of mono- and polynuclear complexes with interesting photophysical, catalytic, and magnetic properties.

A variety of multidentate dinucleating ligands based on the 1,8-naphthyridine moiety have been synthesized, where the naphthyridine unit acts as a bridging scaffold. chemicalbook.com For example, 2,7-disubstituted-1,8-naphthyridines with pyridyl donor motifs have been developed to create hexa- and octadentate ligands. chemicalbook.com These ligands readily form stable dimetallic complexes with variable metal-metal distances and geometries. chemicalbook.com

The general approach involves the functionalization of the C-2 and C-7 positions with arms containing additional donor atoms, such as nitrogen or oxygen. For instance, the synthesis of 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) showcases this strategy, where the aminomethylpyridyl arms provide additional coordination sites. chemicalbook.com While starting from this compound, similar strategies could be employed by first converting the chloro groups to more reactive intermediates or directly substituting them with appropriate amine-containing side chains.

The following table illustrates representative examples of multidentate ligands based on the 1,8-naphthyridine scaffold.

| Ligand Acronym | Full Ligand Name |

| BPAN | Np{CH₂NH(CH₂)₂Py}₂ |

| BPMAN | Np{CH₂N(CH₂Py)₂}₂ |

| DPEN | Np(C(Me)Py₂)₂ |

| DPFN | Np(C(F)Py₂)₂ |

*Np = 1,8-naphthyridyl, Py = 2-pyridyl

Scaffold Hopping and Analog Design Utilizing the this compound Framework

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a different scaffold while retaining its biological activity. sigmaaldrich.com The this compound scaffold, with its defined three-dimensional structure and multiple points for diversification, serves as an excellent starting point for such endeavors.

The goal of scaffold hopping is to identify new chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions. sigmaaldrich.com By replacing the 1,8-naphthyridine core with other heterocyclic or carbocyclic systems that can maintain a similar spatial arrangement of key functional groups, novel analogs can be designed and synthesized.

For instance, one could envision replacing the 1,8-naphthyridine core with other diazanaphthalene isomers like 1,5-naphthyridine, 1,6-naphthyridine, or quinoline (B57606), and then re-attaching the substituents originally present on the this compound scaffold. This approach could lead to the discovery of compounds with altered biological activities or selectivities. A designed scaffold-hop approach has been successfully used to discover 2,8-disubstituted-1,6-naphthyridine-based dual CDK8/19 ligands.

Bioisosteric replacement is another key concept in analog design, where a functional group is replaced by another group with similar physicochemical properties to modulate the molecule's activity and properties. In the context of this compound derivatives, the chloro groups could be replaced with other halogens (e.g., F, Br), a trifluoromethyl group (CF₃), or a cyano group (CN) to fine-tune the electronic nature and lipophilicity of the molecule. Similarly, the methyl group could be replaced with other small alkyl groups or a cyclopropyl (B3062369) ring. These subtle modifications can have a profound impact on the biological activity and pharmacokinetic properties of the resulting analogs.

Advanced Spectroscopic Characterization Techniques in Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. For a complete structural assignment of 2,7-dichloro-4-methyl-1,8-naphthyridine, a suite of NMR experiments would be necessary.

Advanced NMR Pulse Sequences for Connectivity and Stereochemistry

Standard one-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and electronic environment of the protons and carbons in the molecule. However, for an unambiguous assignment, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry, although this is less critical for a planar aromatic system.

Despite the utility of these techniques, specific ¹H and ¹³C NMR chemical shift data and coupling constants for this compound, as well as data from advanced 2D NMR experiments, are not found in the surveyed scientific literature.

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is used to study the rates of conformational changes in molecules. For a relatively rigid aromatic system like this compound, significant conformational dynamics are not expected under normal conditions. Therefore, DNMR studies are not commonly reported for such compounds. No DNMR studies for this specific molecule have been identified.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₉H₆Cl₂N₂).

Fragmentation Analysis: Techniques such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) would cause the molecule to break apart into characteristic fragment ions. The analysis of these fragments would help to confirm the presence of the dichloronaphthyridine core and the methyl group. Expected fragmentation might involve the loss of chlorine atoms or the methyl radical.

While predicted mass spectrometry data for the parent compound, 2,7-dichloro-1,8-naphthyridine (B19096), is available in databases, detailed experimental mass spectra and fragmentation analysis specifically for this compound are not published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and π-Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of its π-conjugated system. The absorption maxima (λ_max) would indicate the energies of the π→π* and n→π* transitions. While a study on the fluorescent derivatives of this compound exists, it focuses on the properties of the resulting amino-substituted compounds, not the starting material itself. mdpi.com Specific UV-Vis absorption data for this compound is not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra would show characteristic bands corresponding to the stretching and bending vibrations of the chemical bonds within this compound.

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

C=C and C=N stretching: Expected in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Would appear in the fingerprint region, typically below 800 cm⁻¹.

Methyl group vibrations: C-H stretching and bending modes would also be present.

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Such data is invaluable for understanding the structure and properties of the compound in the solid phase. To date, a crystal structure for this compound has not been reported in the scientific literature.

Advanced Spectroscopic Probes for Investigating Photophysical Properties

The introduction of chloro and methyl substituents to the 1,8-naphthyridine (B1210474) core in this compound is expected to modulate its electronic transitions, making advanced spectroscopic techniques essential for a detailed understanding of its excited-state dynamics. Techniques such as time-resolved fluorescence and transient absorption spectroscopy are powerful tools for elucidating the complex photophysical processes that may occur in this molecule upon excitation.

Time-Resolved Fluorescence Spectroscopy: This technique is invaluable for monitoring molecular interactions and motions that occur on very short timescales, typically in the picosecond to nanosecond range. nih.gov For a molecule like this compound, time-resolved fluorescence spectroscopy could provide critical data on the fluorescence lifetime and rotational correlation times. The fluorescence lifetime is sensitive to the local environment and can be influenced by factors such as solvent polarity, viscosity, and the presence of quenchers. For instance, studies on other nitro-substituted aromatic compounds have shown that the presence of certain functional groups can lead to fluorescence quenching through either static or dynamic mechanisms. nih.gov Investigating the fluorescence lifetime of this compound in various solvents could reveal information about solvent relaxation processes and specific solvent-solute interactions. Furthermore, fluorescence anisotropy decay measurements can provide insights into the rotational diffusion of the molecule, which is related to its size, shape, and the viscosity of the medium.

Transient Absorption Spectroscopy: Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful method for studying the excited states of molecules, including those that are non-emissive. researchgate.net This technique utilizes a "pump-probe" approach where an initial laser pulse (the pump) excites the molecule to a higher electronic state, and a subsequent, time-delayed pulse (the probe) monitors the changes in absorption as the molecule relaxes. researchgate.net This allows for the detection and characterization of transient species such as triplet states and radical ions, which are often not observable by fluorescence spectroscopy.

For this compound, TA spectroscopy could be instrumental in identifying the formation of triplet states, which are common in heterocyclic molecules and can play a crucial role in photochemical reactions. The presence of heavy atoms like chlorine can enhance intersystem crossing from the singlet excited state to the triplet state. TA spectroscopy would allow for the direct observation of the triplet-triplet absorption spectrum and the determination of the triplet state lifetime. Additionally, this technique could be used to study potential photoinduced electron transfer or charge transfer processes, which are of interest in the context of developing photosensitizers or other photoactive materials. Studies on other 1,8-naphthalimide (B145957) derivatives have successfully used TA spectroscopy to characterize their triplet states. researchgate.net

The following table summarizes the potential application of these advanced spectroscopic probes to the study of this compound, based on findings for related compounds.

| Spectroscopic Technique | Information Obtainable | Relevance to this compound |

| Time-Resolved Fluorescence Spectroscopy | Fluorescence lifetime, Rotational correlation time, Quenching mechanisms | Understanding the influence of substituents and solvent on excited state deactivation pathways. Probing molecular size and shape in solution. |

| Transient Absorption Spectroscopy | Triplet state absorption spectra, Triplet state lifetime, Excited state reaction dynamics (e.g., electron transfer) | Characterizing non-emissive excited states, particularly the triplet state which is likely populated due to the chlorine substituents. Investigating potential photochemical reactivity. |

Computational Chemistry and Theoretical Investigations of 2,7 Dichloro 4 Methyl 1,8 Naphthyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to investigate the electronic structure of molecules. For 2,7-Dichloro-4-methyl-1,8-naphthyridine, DFT calculations can illuminate its fundamental electronic properties, reactivity, and spectroscopic characteristics.

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com

For this compound, a DFT calculation would reveal the spatial distribution and energy levels of these orbitals. The presence of electron-withdrawing chlorine atoms and the nitrogen atoms within the aromatic rings is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The methyl group, being electron-donating, would slightly raise the HOMO energy. Analysis of the orbital lobes would pinpoint the specific atoms most involved in these interactions, guiding predictions of regioselectivity in chemical reactions. wuxibiology.com For instance, in many halogenated heterocycles, the LUMO or LUMO+1 lobes are centered on the carbon-halogen bond, indicating a site for nucleophilic substitution. wuxibiology.com

A smaller HOMO-LUMO gap generally implies higher reactivity and suggests that the molecule can be more easily excited electronically, which has implications for its photophysical properties. ajchem-a.com

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations This table presents hypothetical data for this compound to illustrate the typical output of a DFT analysis. Actual values would require specific computation.

| Parameter | Illustrative Value (eV) | Implication |

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Kinetic stability, electronic transitions |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier, which dictates the reaction rate.

For this compound, this approach could be used to study various transformations. For example, in nucleophilic aromatic substitution reactions at the chloro-substituted positions, DFT could model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride ion. Theoretical studies on related azaarenes have successfully used DFT to investigate reaction pathways, such as rearrangements and cycloadditions, confirming the feasibility of proposed mechanisms. nih.govacs.org By calculating the activation energies for substitution at the C2 versus the C7 position, one could predict the regioselectivity of such reactions.

Computational methods can predict various spectroscopic properties, providing a valuable tool for structure verification and interpretation of experimental data.

Vibrational Spectra (IR, Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. For this compound, this would predict the positions of characteristic peaks, such as C-Cl stretches, C-N vibrations within the rings, and C-H vibrations of the methyl group. Comparing these predicted spectra with experimental FT-IR or Raman data helps to confirm the molecular structure. bhu.ac.in

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This would be particularly useful for assigning the signals of the protons and carbons in the complex aromatic system of this compound, aiding in its structural confirmation. rsc.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. This can help interpret the electronic structure and explain the color and photophysical properties of the compound. Experimental work on 2,7-dichloro-1,8-naphthyridine (B19096) has explored its absorption and fluorescence, which could be rationalized and further investigated using TD-DFT. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.govcnr.it

For this compound, MD simulations could be used to study its behavior in different solvents, analyzing how solvent molecules arrange around the solute and form interactions, such as hydrogen bonds with the naphthyridine nitrogens. researchgate.net In the context of drug design, if this compound were part of a larger, more flexible molecule, MD would be essential for exploring its accessible conformations. Furthermore, if the molecule is intended to bind to a biological target like a protein, MD simulations can be used to assess the stability of the ligand-protein complex, revealing key intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and calculating the binding free energy. nih.govphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netbohrium.com This method is pivotal in medicinal chemistry for the rational design of more potent and selective drugs.

For the naphthyridine scaffold, QSAR studies have been successfully employed to design derivatives with enhanced biological activities, such as anti-HIV and anti-mycobacterial properties. researchgate.netrsc.orgnih.gov A QSAR model for derivatives of this compound would begin by calculating a set of molecular descriptors for each analogue in a series. These descriptors quantify various aspects of the molecule's physicochemical properties.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Naphthyridine Derivatives Based on published QSAR models for related compounds. researchgate.netbohrium.com

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole moment, Polarizability, HOMO/LUMO energies | Electron distribution and reactivity |

| Steric/Topological | Molecular weight, Shape indices, Molecular connectivity | Size, shape, and branching of the molecule |

| Thermodynamic | Partition coefficient (logP), Solvent accessible surface area | Hydrophobicity and interaction with solvent |

Once these descriptors are calculated, a mathematical model (e.g., using multiple linear regression) is built to correlate them with the experimentally measured biological activity (e.g., IC₅₀). bohrium.com A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and saving significant time and resources. researchgate.net

Ab Initio and Semi-Empirical Methods in Naphthyridine Research

Beyond DFT, a hierarchy of other quantum mechanical methods is available for theoretical investigations.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), solve the Schrödinger equation with fewer approximations than DFT or semi-empirical methods. While they can provide very high accuracy (the "gold standard" for some properties), their computational cost is extremely high, limiting their application to smaller molecules or for benchmarking results from less expensive methods. ajchem-a.com

Semi-Empirical Methods: Methods like AM1, PM3, and NDDO are based on the same theoretical framework as Hartree-Fock but introduce significant approximations and use parameters derived from experimental data to simplify calculations. nih.govwikipedia.org This makes them orders of magnitude faster than DFT or ab initio methods, allowing for the study of very large molecular systems. nih.govrsc.org While less accurate, they are valuable for initial conformational searches, studying large biomolecular systems, or as a computationally efficient way to generate wavefunctions for subsequent QSAR or spectroscopic analysis. wikipedia.orgnih.gov For instance, dispersion-corrected semi-empirical methods have shown significant improvement in describing non-covalent interactions in biological systems. rsc.org

For a molecule like this compound, semi-empirical methods could be used for rapid screening of properties before committing to more computationally intensive DFT or ab initio calculations.

Structure Activity Relationship Sar Studies of 1,8 Naphthyridine Scaffolds

Systematic Chemical Modification and Structure-Function Correlations

Systematic modifications of the 1,8-naphthyridine (B1210474) scaffold have been crucial in elucidating structure-function correlations. The core structure presents several positions (C2, C3, C4, C5, C6, and C7) where substitutions can dramatically alter the compound's biological profile. researchgate.net

For instance, in the context of anticancer activity, modifications at the C2, C3, and C7 positions have been extensively studied. The introduction of various aryl and heterocyclic moieties at these positions can lead to significant changes in cytotoxicity. Research has shown that the nature of the substituent, whether it is an electron-donating or electron-withdrawing group, plays a pivotal role in the compound's efficacy.

A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at the C3 position were synthesized and evaluated for their in vitro anticancer activity against the MCF7 human breast cancer cell line. The results highlighted that specific substitutions led to potent cytotoxic effects.

Table 1: Cytotoxic Activity of C3-Substituted 2-phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF7 Cell Line

| Compound ID | C3-Substituent | IC₅₀ (µM) |

| 10c | Varies | 1.47 |

| 8d | Varies | 1.62 |

| 4d | Varies | 1.68 |

| 10f | Varies | 2.30 |

| 8b | Varies | 3.19 |

| Staurosporine (Reference) | N/A | 4.51 |

| 3f | Varies | 6.53 |

| 10b | Varies | 7.79 |

| 8c | Varies | 7.88 |

| 6f | Varies | 7.88 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Furthermore, studies on 1,8-naphthyridine-3-carboxamide derivatives have demonstrated that substitutions on the carboxamide nitrogen can significantly influence cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of 1,8-Naphthyridine-3-Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 12 | HBL-100 (Breast) | 1.37 |

| 17 | KB (Oral) | 3.7 |

| 22 | SW-620 (Colon) | 3.0 |

These findings underscore the importance of systematic modification in optimizing the therapeutic potential of 1,8-naphthyridine scaffolds.

Positional and Steric Effects of Substituents on Molecular Recognition

The position and size (steric bulk) of substituents on the 1,8-naphthyridine ring are critical determinants of molecular recognition by biological targets. The spatial arrangement of atoms in a molecule can either facilitate or hinder its binding to a receptor or enzyme active site.

Positional Effects: The biological activity of 1,8-naphthyridine derivatives is highly dependent on the substitution pattern. For example, in the context of anti-mycobacterial activity, modifications at the C7 position have been shown to be crucial. The introduction of a methyl group at C7, as seen in nalidixic acid, is a classic example of a positional modification that enhances antibacterial activity. nih.gov In other cases, substitutions at the C2 and C4 positions have been found to be important for anticancer activity. nih.gov

Steric Effects: The steric bulk of substituents can significantly impact the binding affinity of 1,8-naphthyridine derivatives. Large, bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding pocket of a target protein. Conversely, in some cases, a bulky substituent may enhance binding by creating favorable van der Waals interactions.

For instance, in a series of 2-amino-1,8-naphthyridines designed to bind to a cytosine opposite an abasic site in DNA, the introduction of methyl groups to the naphthyridine ring had a profound effect on binding affinity. The binding affinity for cytosine increased with the number of methyl groups, following the order: 2-amino-1,8-naphthyridine (AND) < 2-amino-7-methyl-1,8-naphthyridine (AMND) < 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) < 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND). nih.gov This enhancement is attributed to a reduction in the loss of binding entropy upon the introduction of the methyl groups. nih.gov

Conformational Analysis and its Influence on Interaction Profiles

The conformational flexibility or rigidity of the substituents can affect how the molecule presents its key interacting groups (e.g., hydrogen bond donors and acceptors) to the binding site. For example, the rotation of a phenyl group attached to the naphthyridine core can alter the molecule's ability to engage in pi-stacking interactions with aromatic residues in a protein's active site.

In the case of dimers of 2-amino-1,8-naphthyridine, the connecting position of the two naphthyridine units significantly affects the conformation and, consequently, the binding efficiency and selectivity for DNA and RNA. nih.gov Most of these dimers adopt an unstacked conformation in aqueous solutions, but some, depending on the linkage position, show a higher probability of a stacked conformation. nih.gov This demonstrates that even subtle changes in structure can lead to significant conformational preferences that dictate the molecule's interaction with nucleic acids. nih.gov

Elucidation of Molecular Interaction Mechanisms through Structural Variation

Varying the chemical structure of the 1,8-naphthyridine scaffold has been instrumental in elucidating the molecular mechanisms by which these compounds exert their biological effects. These derivatives are known to act through several mechanisms, including the inhibition of topoisomerases, intercalation into DNA, and the inhibition of protein kinases. ekb.eg

Topoisomerase Inhibition: Many 1,8-naphthyridine derivatives, similar to the quinolone antibiotics, function by inhibiting DNA gyrase (a type II topoisomerase). ekb.eg This inhibition prevents the proper supercoiling and relaxation of DNA, which is essential for replication and transcription, ultimately leading to cell death. Structural modifications can enhance the binding of these compounds to the enzyme-DNA complex.

DNA Intercalation: The planar nature of the 1,8-naphthyridine ring system allows some derivatives to intercalate between the base pairs of DNA. This mode of interaction can disrupt the normal function of DNA and trigger apoptotic pathways in cancer cells. The nature and position of substituents can influence the strength and specificity of this intercalation.

Protein Kinase Inhibition: Certain 1,8-naphthyridine derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes. nih.govekb.eg By modifying the substituents on the naphthyridine core, it is possible to design molecules that selectively target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways.

Thermodynamic studies of 2-amino-1,8-naphthyridine derivatives binding to DNA have shown that hydrophobic interactions are a major driving force for binding. nih.gov The addition of methyl groups to the naphthyridine ring increases the hydrophobic contribution to the binding free energy, leading to a stronger interaction. nih.gov These studies, which dissect the binding energy into its component terms, provide a deeper understanding of the molecular forces at play. nih.gov

Applications of 2,7 Dichloro 4 Methyl 1,8 Naphthyridine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Polycyclic Heterocyclic Systems

The 1,8-naphthyridine (B1210474) skeleton is a core component of many biologically active compounds and functional materials. 2,7-Dichloro-4-methyl-1,8-naphthyridine serves as a readily available starting material for elaborating this core into more complex, often polycyclic, structures. The dual chlorine atoms are key to its utility, allowing for the stepwise or simultaneous introduction of new rings and substituents.

A primary application is the synthesis of 2,7-disubstituted-4-methyl-1,8-naphthyridine derivatives through nucleophilic aromatic substitution. For instance, reactions with various primary and secondary amines under elevated temperature and pressure, often with copper powder as a catalyst, yield 2,7-di(N-alkylamino)-4-methyl-1,8-naphthyridines. nih.gov These products are not only more complex but also exhibit strong fluorescence, making them valuable as fluorescent probes. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed on the related 2,7-dichloro-1,8-naphthyridine (B19096) scaffold to synthesize 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields. researchgate.net This methodology is directly applicable to the 4-methyl analog, offering a powerful route to construct extended π-conjugated systems by forming new carbon-carbon bonds. The introduction of aryl groups at the C2 and C7 positions is a critical step toward building larger polycyclic aromatic and heterocyclic frameworks.

The table below summarizes key transformations used to generate more complex derivatives from this compound and its parent compound, 2,7-dichloro-1,8-naphthyridine.

| Starting Material | Reagents and Conditions | Product Type | Application/Significance |

| This compound | Various alkylamines, copper powder, elevated temperature/pressure | 2,7-Dialkylamino-4-methyl-1,8-naphthyridines | Synthesis of highly fluorescent probes nih.gov |

| 2,7-Dichloro-1,8-naphthyridine | Arylboronic acids, Pd(dba)₂/S-Phos, K₃PO₄, dioxane, 100 °C | 2,7-Diaryl-1,8-naphthyridines | Construction of extended π-systems researchgate.net |

| 2,7-Dichloro-1,8-naphthyridine | Primary amides, Pd(OAc)₂, Xantphos | 2,7-Diamido-1,8-naphthyridines | Precursors for hydrogen-bonding motifs |

Role in the Construction of Privileged Scaffolds for Chemical Libraries

The 1,8-naphthyridine framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties. acs.orgnih.gov this compound is an ideal starting point for generating chemical libraries based on this scaffold.

The ability to introduce two points of diversity by replacing the chlorine atoms allows chemists to systematically modify the structure and tune its properties. This is essential for structure-activity relationship (SAR) studies during drug discovery. For example, by reacting the dichloro-precursor with a library of different amines, a collection of unique 2,7-diamino-1,8-naphthyridine derivatives can be rapidly synthesized and screened for biological activity. nih.gov The synthesis of fluorescent probes for staining and marking experiments in molecular biology is a clear example of creating a specialized chemical library from this intermediate. nih.gov

Utility in Divergent and Convergent Synthetic Strategies

The structure of this compound is well-suited for both divergent and convergent synthetic strategies.

In a divergent synthesis , the common intermediate, this compound, is used to create a large family of structurally related compounds. By exploiting the reactivity of the two chlorine atoms, a variety of substituents can be introduced. For example, one can perform:

Nucleophilic Aromatic Substitution: Reaction with different nucleophiles (amines, alkoxides) to generate diverse di-substituted products. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki (with boronic acids), Buchwald-Hartwig (with amines/amides), and Sonogashira (with terminal alkynes) can be used to introduce a wide range of carbon-based and heteroatom substituents, creating extensive libraries from a single starting material. researchgate.net

The potential for sequential substitution, where one chlorine atom reacts before the other under controlled conditions, further enhances its utility in divergent synthesis by allowing the creation of unsymmetrical 2,7-disubstituted-1,8-naphthyridines.

In a convergent synthesis , pre-functionalized fragments are brought together in the later stages to form the final complex molecule. While less documented for this specific starting material, the 1,8-naphthyridine core itself can be constructed via methods like the Friedländer synthesis, which condenses a 2-aminonicotinaldehyde with a molecule containing an α-methylene ketone. nih.gov In such a strategy, a highly functionalized naphthyridine piece, potentially derived from this compound, could be prepared separately before being combined with another complex molecular fragment.

Building Block for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The rigid, planar structure and the presence of two nitrogen atoms in the 1,8-naphthyridine ring make it an excellent chelating ligand, similar to the well-known bipyridine ligand. By functionalizing the 2 and 7 positions, the 1,8-naphthyridine core can be transformed into a multitopic linker, which is a fundamental component for the construction of Metal-Organic Frameworks (MOFs) and other supramolecular structures.

This compound is a key precursor to these linkers. The chlorine atoms can be replaced with coordinating groups, such as carboxylates or other nitrogen-containing heterocycles, which then bind to metal ions to form extended porous networks. While the dichloro compound itself is not the final linker, its role as a synthetic intermediate is critical. For example, oxidation of methyl groups on a related naphthyridine followed by conversion to carboxylic acids creates the necessary dicarboxylate linkers. Similarly, conversion of the chloro groups to amino or amido groups provides powerful hydrogen-bonding sites.

The resulting 2,7-disubstituted-1,8-naphthyridine derivatives are exceptional building blocks for supramolecular chemistry:

Hydrogen-Bonding Assemblies: 2,7-Diamido-1,8-naphthyridine derivatives, synthesized from their dichloro precursors, are particularly noteworthy. beilstein-journals.org They can form quadruple hydrogen bonds with complementary units, leading to the self-assembly of highly stable, predictable, and functional supramolecular polymers and structures. acs.orgbeilstein-journals.org

Helical Foldamers and Macrocycles: Oligomers based on the 1,8-naphthyridine unit can form helical structures capable of binding ions, with the binding event influencing the larger supramolecular assembly, such as promoting the formation of fibrils. nih.gov

Coordination Polymers and MOFs: The nitrogen atoms of the naphthyridine ring, combined with linkers at the 2 and 7 positions, can coordinate with metal ions to build coordination polymers and MOFs. mdpi.com Paddlewheel-type diruthenium(II) complexes, for example, have been formed using 1,8-naphthyridine-2-carboxylate ligands, demonstrating the scaffold's utility in creating advanced coordination compounds. mdpi.com

Coordination Chemistry of Naphthyridine Based Ligands and Metal Complexes

Naphthyridine as a Versatile Bidentate and Multidentate Ligand System

The 1,8-naphthyridine (B1210474) framework consists of two fused pyridine (B92270) rings, with the nitrogen atoms positioned in a manner that is highly conducive to the chelation of metal ions. This arrangement makes 1,8-naphthyridine an excellent bidentate ligand, capable of forming stable complexes with a wide range of metal centers. The rigid nature of the naphthyridine backbone often imparts a degree of pre-organization that can be beneficial for complex formation.

Furthermore, the 1,8-naphthyridine core can be readily functionalized at various positions, most commonly at the 2- and 7-positions, to introduce additional donor atoms. This allows for the rational design of multidentate ligands with tailored electronic and steric properties. By incorporating different functional groups, such as amines, phosphines, or other heterocyclic moieties, the coordination environment around the metal centers can be precisely controlled. This versatility has led to the development of a diverse array of dinucleating and polynuclear metal complexes based on the 1,8-naphthyridine scaffold. These multidentate ligand systems have been instrumental in bringing two or more metal centers into close proximity, facilitating metal-metal interactions and cooperative reactivity. acs.org

Synthesis and Characterization of Metal Complexes Incorporating 2,7-Dichloro-4-methyl-1,8-naphthyridine Derivatives

The compound this compound serves as a valuable precursor for the synthesis of a variety of substituted 1,8-naphthyridine ligands. The chlorine atoms at the 2- and 7-positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, reaction with various alkylamines leads to the formation of 2,7-di-(N-alkylamino)-4-methyl- acs.orgntu.edu.tw-naphthyridines. mdpi.com These derivatized ligands can then be used to form complexes with various metal ions.

The coordination chemistry of 2,7-disubstituted-4-methyl-1,8-naphthyridine derivatives with transition metals is an active area of research. These ligands have been shown to stabilize a variety of metal oxidation states and coordination geometries.

Copper: Dicopper(I) complexes supported by 1,8-naphthyridine-based ligands have been synthesized and shown to be active in C-H bond activations. acs.org The close proximity of the two copper centers, enforced by the naphthyridine scaffold, is believed to be crucial for this reactivity.

Nickel: The coordination of 1,8-naphthyridine ligands to nickel has been shown to produce complexes with interesting magnetic properties, including those with a formal nickel oxidation state of 1.5. acs.org Additionally, 2,7-disubstituted-1,8-naphthyridine ligands have been used to create macrocyclic diphosphoranide complexes of Ni(II). flinders.edu.au

Ruthenium: Ruthenium complexes incorporating 2- and 7-substituted 1,8-naphthyridine ligands have been successfully synthesized and characterized. ntu.edu.tw For example, paddlewheel-type diruthenium(II,II) complexes with 1,8-naphthyridine-2-carboxylate ligands have been prepared and their structural and magnetic properties investigated. mdpi.com These complexes are notable for their air stability, a feature not always common in diruthenium(II,II) compounds.

Iridium: The use of redox-active 1,8-naphthyridine ligands has been reported to facilitate the formation of unsupported iridium(II) dimers, highlighting the ability of these ligands to support unusual bonding and electronic structures. researchgate.net

Table 1: Selected Transition Metal Complexes with 2,7-Disubstituted-1,8-naphthyridine Derivatives

| Metal | Ligand Derivative | Complex Formula | Key Features |

|---|---|---|---|

| Copper | 2,7-bis(dialkylphosphino)-1,8-naphthyridine | [Cu₂(μ-H)L]⁺ | Dinuclear complex, active in C-H activation |

| Nickel | 1,8-Naphthyridine | [Ni₂(naphthyridine)ₓ]ⁿ⁺ | Mixed-valence Ni(1.5) complexes |

| Ruthenium | 1,8-Naphthyridine-2-carboxylate | [Ru₂(μ-O₂CR)₂(μ-naphthyridine-COO)₂] | Air-stable paddlewheel diruthenium(II,II) complex |

The coordination chemistry of 1,8-naphthyridine-based ligands extends beyond the d-block elements to the f-block lanthanides and actinides. The unique electronic and magnetic properties of these elements make their complexes with tailored ligand environments of great interest.

Lanthanides: 1,8-Naphthyridine derivatives have been shown to be effective ligands for lanthanide ions. For example, a gadolinium (Gd³⁺) complex incorporating a 2-amino-7-methyl-1,8-naphthyridine ligand has been developed as a magnetic resonance imaging (MRI) contrast agent. The specific interactions between the naphthyridine moiety and biological targets can lead to changes in the coordination environment of the gadolinium ion, affecting its relaxivity and providing a mechanism for sensing.

Actinides: While the coordination of 1,8-naphthyridine-based ligands with actinide ions is a less explored area, theoretical studies on actinide-borozene complexes suggest the potential for interesting bonding and electronic structures. bohrium.com The principles of actinide coordination chemistry, which is often dominated by electrostatic interactions and a preference for high coordination numbers, suggest that multidentate 1,8-naphthyridine ligands could form stable complexes with these elements. However, experimental data on such systems is currently limited.

Electronic and Magnetic Properties of Naphthyridine-Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field it experiences. The 1,8-naphthyridine framework and its derivatives can significantly influence these properties.

The electronic spectra of transition metal complexes with 1,8-naphthyridine ligands often exhibit bands corresponding to d-d transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT). The energies of these transitions are sensitive to the substituents on the naphthyridine ring and the geometry of the complex. For instance, 2,7-dialkylamino-4-methyl- acs.orgntu.edu.tw-naphthyridines are known to be highly fluorescent, with UV absorptions between 320 and 400 nm. mdpi.com

The magnetic properties of these complexes are determined by the number of unpaired electrons and the interactions between them in multinuclear systems. For example, diruthenium(II,II) paddlewheel complexes with 1,8-naphthyridine-2-carboxylate ligands are paramagnetic, consistent with a triplet ground state (S=1), and exhibit large zero-field splitting. mdpi.com In contrast, some nickel complexes with 1,8-naphthyridine ligands have been found to exhibit intermediate magnetic moments corresponding to a fractional number of unpaired electrons per metal center, indicative of mixed-valence character. acs.org

Table 2: Electronic and Magnetic Properties of Selected Naphthyridine-Metal Complexes

| Complex Type | Metal Ion(s) | Key Spectroscopic Features | Magnetic Behavior |

|---|---|---|---|

| Diruthenium(II,II) Paddlewheel | Ru²⁺ | Paramagnetically shifted NMR signals | Paramagnetic (S=1), large zero-field splitting |

| Dinickel(1.5) | Ni¹⁺, Ni²⁺ | EPR active | Paramagnetic |

Catalytic Applications of Naphthyridine-Metal Complexes

The ability of 1,8-naphthyridine-based ligands to support multinuclear metal centers in close proximity has made their complexes attractive candidates for catalysis, particularly for reactions involving the activation of small molecules.

Carbon Dioxide (CO₂) Activation: The reduction of carbon dioxide to value-added chemicals is a significant challenge in catalysis. Transition metal complexes of 1,8-naphthyridine derivatives have shown promise in this area. For example, dicopper μ-boryl complexes supported by a 2,7-bis(phosphino)-1,8-naphthyridine ligand have been demonstrated to catalytically reduce CO₂ to carbon monoxide (CO). The bimetallic nature of these complexes is thought to play a key role in the activation of the CO₂ molecule. Ruthenium complexes with 1,8-naphthyridine ligands have also been investigated for transfer hydrogenation reactions, which are mechanistically related to CO₂ reduction. ntu.edu.tw

Carbon Disulfide (CS₂) Activation: Carbon disulfide is isoelectronic with CO₂ and is also a target for activation and transformation. The activation of CS₂ by transition metal complexes is a well-established field, with examples involving a variety of metals including platinum, palladium, nickel, iron, ruthenium, rhodium, and iridium. While specific examples of CS₂ activation by this compound-derived complexes are not yet prominent in the literature, the known reactivity of other transition metal complexes with CS₂ suggests that naphthyridine-stabilized multinuclear complexes could be effective catalysts for its transformation. The ability of these complexes to bring multiple metal centers to a reaction site could facilitate the cleavage of the C=S bonds in CS₂.

Table 3: Catalytic Activity of Naphthyridine-Metal Complexes in Small Molecule Activation

| Catalyst Type | Metal(s) | Substrate | Product(s) | Key Findings |

|---|---|---|---|---|

| Dicopper μ-boryl complex | Cu | CO₂ | CO | Catalytic reduction demonstrated |

Lack of Specific Research on this compound in Catalysis

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research into the coordination chemistry and catalytic applications of the compound This compound . While extensive research exists for the parent compound, 2,7-dichloro-1,8-naphthyridine (B19096), and other functionalized 1,8-naphthyridine ligands, the specific roles of the 4-methyl substituted variant in homogeneous and heterogeneous organic transformations have not been detailed in published studies.